Spirodiclofen

Catalog No.
S003090
CAS No.
148477-71-8
M.F
C21H24Cl2O4
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirodiclofen

CAS Number

148477-71-8

Product Name

Spirodiclofen

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate

Molecular Formula

C21H24Cl2O4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

DTDSAWVUFPGDMX-UHFFFAOYSA-N

SMILES

Array

solubility

In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C)
In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

spirodiclofen

Canonical SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Spirodiclofen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, dmso 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/l, 20 °c)in water, 50 (ph 4); 190 (ph 7); both in ug/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of gamma-lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Spirodiclofen is a highly lipophilic, non-systemic tetronic acid derivative (keto-enol) primarily procured as a broad-spectrum acaricide. Functioning as a lipid biosynthesis inhibitor targeting acetyl-CoA carboxylase (ACCase), it disrupts mite development and fecundity. For industrial buyers and formulation scientists, its defining baseline properties are its exceptionally high octanol-water partition coefficient (logP ~5.83) and low aqueous solubility (~0.05 mg/L) [1]. These characteristics dictate its behavior in agricultural formulations, ensuring strong affinity for plant cuticular waxes and providing prolonged residual contact activity without translaminar or systemic translocation.

Substituting spirodiclofen with closely related in-class analogs (like spiromesifen or spirotetramat) or standard out-of-class acaricides (like abamectin) fundamentally alters formulation performance and application suitability. Spirotetramat is highly systemic (phloem and xylem mobile) and spiromesifen exhibits translaminar movement, whereas spirodiclofen is strictly non-systemic, remaining tightly bound to the leaf surface[1]. Furthermore, unlike abamectin, which acts rapidly on adult nervous systems, spirodiclofen acts slowly via lipid biosynthesis inhibition, offering superior ovicidal efficacy but lacking rapid adult knockdown[2]. Consequently, replacing spirodiclofen compromises formulations designed specifically for long-lasting cuticular retention and early-stage population suppression.

Cuticular Retention and Lipophilicity vs. Spiromesifen

Spirodiclofen exhibits a distinct physicochemical profile compared to its closest structural analog, spiromesifen. Quantitative analysis demonstrates that spirodiclofen possesses a significantly higher partition coefficient (logP = 5.83) and lower water solubility (0.05 mg/L at 20°C) than spiromesifen (logP = 4.55, water solubility = 0.13 mg/L) [1]. This extreme lipophilicity ensures that spirodiclofen remains bound to the waxy plant cuticle, preventing systemic translocation and providing extended residual contact efficacy.

Evidence DimensionOctanol-water partition coefficient (logP) and aqueous solubility
Target Compound DataSpirodiclofen: logP 5.83, solubility 0.05 mg/L
Comparator Or BaselineSpiromesifen: logP 4.55, solubility 0.13 mg/L
Quantified DifferenceSpirodiclofen is over an order of magnitude more lipophilic and less than half as water-soluble as spiromesifen.
ConditionsStandard physicochemical profiling (20°C).

Buyers formulating non-systemic, long-lasting surface acaricides must select spirodiclofen over spiromesifen to maximize cuticular retention and minimize translaminar movement.

Developmental Stage Efficacy vs. Abamectin

In comparative life-table studies against the two-spotted spider mite (Tetranychus urticae), spirodiclofen demonstrates a fundamentally different efficacy profile than the standard acaricide abamectin. While abamectin is highly toxic to adults, spirodiclofen exhibits vastly superior ovicidal activity and significantly elongates the developmental duration of surviving immatures (mean pre-adult duration of 10.04 days vs. 8.75 days for the untreated control) [1]. Furthermore, females treated with spirodiclofen exhibit severely reduced fecundity.

Evidence DimensionOvicidal activity and developmental elongation
Target Compound DataSpirodiclofen: Strong ovicidal activity, pre-adult duration 10.04 days
Comparator Or BaselineAbamectin: Weak ovicidal activity (acts primarily as adulticide)
Quantified DifferenceSpirodiclofen provides superior ovicidal control and suppresses reproduction, whereas abamectin lacks strong ovicidal properties.
ConditionsLaboratory bioassays on Tetranychus urticae life-history traits.

Procurement for integrated pest management (IPM) formulations targeting egg and larval stages requires spirodiclofen rather than adulticides like abamectin.

Target-Site Affinity (ACCase Inhibition) for Resistance Management

Spirodiclofen, as a cyclic keto-enol, bypasses traditional acaricide resistance mechanisms by directly inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in arthropod lipid biosynthesis. Biochemical assays on related keto-enols demonstrate potent inhibition of spider mite ACCase with an IC50 of approximately 123 nM [1]. Because this target site (the carboxyltransferase domain of ACCase) is completely distinct from the targets of conventional acaricides like abamectin (GluCl channels) or pyridaben (METI), spirodiclofen exhibits no cross-resistance with these legacy chemistries.

Evidence DimensionEnzyme target affinity (ACCase IC50) and cross-resistance profile
Target Compound DataKeto-enol class (spirodiclofen/spirotetramat): Inhibits mite ACCase (IC50 ~123 nM)
Comparator Or BaselineConventional acaricides (e.g., abamectin, pyridaben): Target nervous system or mitochondrial electron transport
Quantified DifferenceAbsolute mechanistic divergence, resulting in 0% target-site cross-resistance with legacy acaricides.
ConditionsRecombinant spider mite (Tetranychus urticae) ACCase inhibition assays.

Agrochemical buyers must procure spirodiclofen to formulate resistance-breaking products in regions where mite populations have developed insensitivity to GluCl and METI inhibitors.

Long-Residual Surface Acaricide Formulations

Due to its extreme lipophilicity (logP 5.83) and low water solubility, spirodiclofen is the optimal active ingredient for suspension concentrates (SC) designed to adhere strictly to the waxy plant cuticle. This ensures prolonged residual control of mites without the risk of systemic dilution or off-target translocation [1].

Ovicidal and Larvicidal Crop Protection Products

Because spirodiclofen strongly inhibits lipid biosynthesis, it is uniquely suited for formulations targeting the egg and early developmental stages of Tetranychid mites. It should be procured for early-season application programs where population suppression via ovicidal action is prioritized over rapid adult knockdown [2].

Resistance-Breaking IPM Rotations

Spirodiclofen's unique mechanism of action—inhibition of the ACCase carboxyltransferase domain—makes it an essential procurement choice for resistance management programs. It is specifically deployed as a rotational partner to break cross-resistance in mite populations that no longer respond to abamectin or mitochondrial electron transport inhibitors [3].

Color/Form

White powder

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Exact Mass

410.1051646 Da

Monoisotopic Mass

410.1051646 Da

Heavy Atom Count

27

Density

1.29

LogP

log Kow = 5.8 (pH 4); 5.1 (pH 7); both ambient temperature

Odor

No characteristic odor

Melting Point

94.8 °C

UNII

3X7G31F5MX

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Testicular mitochondrial preparations were evaluated for side chain cleavage of 25-OH cholesterol to pregnenolone (by assaying for progesterone after a subsequent oxidation step). In a mitochondrial preparation supplemented with NADP and in an environment of low malate levels (0.5 mM); 100 uM and 300 uM BAJ 2510 reduced progesterone synthesis to 68% and 24% of control groups, respectively. In contrast, spirodiclofen, 4-OH BAJ 2510, and 3-OH BAJ 2510 at concentrations up to 100 uM or (in the case of spirodiclofen, at the limits of solubility) had little or no effect on progesterone synthesis. When 0.5 mM citrate (and no malate) was present as a substrate (citrate also being capable of reducing NAD), even 300 uM BAJ 2510 had no remarkable effect on progesterone synthesis. This suggested an interference of BAJ 2510 with the Krebs cycle related to malate dehydrogenase activity. This was confirmed when investigators evaluated the oxidation of NADH due to malate dehydrogenase activity (assessing activity from both mitochondrial and cytoplasmic fractions): there was a clear dose-responsive inhibition of such activity due to BAJ 2510 concentrations in the 1 to 100 uM range (mitochondrial) or the 10 to 300 uM range (cytoplasmic). In contrast, BAJ 2510 had no effect on malic enzyme activity (assessed by NADP reduction with malate as substrate). In a dynamic organ culture of testicular tissue (6 hr incubation with steroidogenesis stimulated by 1 IU/mL hCG), BAJ 2510 concentrations of 10 to 300 uM caused marked, dose-related decrements in testosterone in both the tissue pieces and in the medium. An early step in progesterone synthesis from 25-OH cholesterol was markedly inhibited by BAJ 2510 in mitochondrial preparations. In contrast, progesterone levels were not statistically significantly reduced at any level with BAJ 2510 in the dynamic organ culture system with testicular tissue. As a positive control, ketoconazole profoundly reduced testosterone in tissues and medium, also without significantly reducing the quantity of progesterone in the tissue pieces. Thus it appears that BAJ 2510 toxicity is related to interference with cellular energy metabolism. /BAJ 2510, metabolite/

Vapor Pressure

7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

148477-71-8

Absorption Distribution and Excretion

Rapidly absorbed, widely distributed and mostly excreted within 48 hr.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): [6] single high dose (100 mg/kg, 4 M); [7] single low dose (including CO2 measurement) (2 mg/kg, 4 M); [8] single low dose (EPA basic test) (2 mg/kg, 4 M); [9] single low dose (2 mg/kg, 4 F); [10] 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and [13] single low dose, bile cannulation study (2 mg/kg, 6 M). In low dose groups, about 70% of administered dose was absorbed, with most of the label found in the urine, and about 12% of administered dose found in the bile. In the high dose (100 mg/kg) group, 61% of label was found in feces, vs. 35% in urine, suggesting saturable absorption at high dose levels. Very little label (0.05% of administered dose) was found in exhaled CO2. Peak plasma concentrations were observed between 2.5 hr to 3.9 hr in low dose groups, vs. 5.6 hr in high dose rats.
This study employed 2 male monkeys, each dosed with about 0.2 mg/kg spirodiclofen in a single treatment. The iv treatment was prepared as a PEG 200 solution in water, and the dermal treatment was a suspension of fine spirodiclofen crystals in water. The patch for the dermal treatment was removed after 8 hr, after which the application area was washed with 1% Ivory detergent solution followed by tape stripping and alcohol swab wiping. Monkeys were maintained in metabolism cages after dosing (except that the first 8 hr after the iv treatment was spent in a primate chair). Following iv dosing, urinary excretion was rapid: 64% of administered dose was obtained in urine within the first 8 hr, with an additional 18% in the next 16 hr. A total of 87% of dose was obtained in urine, and an additional 15% in cage debris/rinse (attributed primarily to urine). About 5% of administered dose was found in feces in the iv test. Measured recovery was slightly more than theoretical. Following dermal treatment, 1.1% of administered dose was found in urine, 0.3% in cage wash, and 0.2% in feces. Most of the dermally administered dose was found in the detergent swab process. An additional 9% was found in the patch or containment dome, and 10% was obtained with the alcohol swab step. Thus the dermal response from this one subject suggested only about 1.6% total absorption.
This study employed 5 male monkeys, each dosed dermally with an average of 0.04 mg/kg spirodiclofen as the SC 240 formulation in a single treatment, considered to represent a plausible field exposure level. About 2.0% of administered dose was recovered in urine plus cage rinse and other collected label attributed to urine. About 0.1% of administered dose was found in feces. Most of the material balance was found in skin wash soap swabs or ethanol extracts of the swabs (>74% of administered dose), plus small additional amounts in the patch, patch securing materials, tape strips, and alcohol swabs. Thus absorption was determined to be about 2.1% of administered dose.

Metabolism Metabolites

Metabolism in rats and ruminants involves cleavage of the ester, followed by hydroxylation of the cyclohexane ring. In rats, metabolism continues with cleavage of the enol ring, leading to formation of the cyclohexyl ester of 2,4-dichloromandelic acid, which is further metabolised. The residue definition comprises spirodiclofen enol.
The primary initial product of ester cleavage (removing a 2,2-dimethylbutyric acid moiety) is designated BAJ 2510 (or BAJ 2740 enol). Two major products of this enol are the 4-OH and 3-OH addition products to the cyclohexyl ring, i.e. "4-OH BAJ 2510" and "3-OH BAJ 2510."
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... There was a sex difference in urinary metabolites: low dose females excreted 53% of administered dose as the enol, whereas low dose males excreted low amounts of the enol (< 5%), but instead favored subsequent hydroxylation of the cyclohexyl moiety of the enol at carbon 3 or 4. Positions of the ring hydroxyls in the plain of the ring (designated "e" for equitorial) were most abundant: low dose males had 26% to 30% of administered label as the 3-hydroxy-enol (e) metabolite, and 13% to 15% of administered label as the 4-hydroxy-enol (e) metabolite. The associated axial "a" isomers with the hydroxyls perpendicular to the ring were comparatively minor metabolites. The combined 3- and 4-hydroxy-enol metabolites in females constituted only 17% of administered dose. There were no other common urinary metabolites. Pre-treatment with unlabeled low doses of spirodiclofen for 2 weeks had no obvious effect on metabolism. Fecal metabolism yielded 1 to 4% of parent spirodiclofen after low dose exposure, compared to 16% in high dose males (consistent with reduced absorption). The enol constituted 4 to 7% of administered dose in feces of low-dose non-cannulated rats (16% in high dose M), with 3- and 4-hydroxy-enol (e) metabolites as modest contributors (1% to 7% of administered dose for each of these isomers). Fecal metabolites included a few percent of mandelic acid-cyclohexyl-methyl esters (created by oxidatively opening the 5-membered ring at the location of the enol hydroxyl group), and subsequent metabolic products. Glucuronides were not observed in feces. The two most common bile residues were the OH-enol glucuronide and 3-hydroxy-enol (e) (3% and 4% of administered dose, respectively).
At week 20, blood samples were taken from 4 dogs per sex at the high dose (600 ppm) at 0, 2, 4, 7, and 24 hours after feeding. Plasma concentrations of BAJ 2740 and the metabolite BAJ 2510 were evaluated by high performance liquid chromatography (HPLC). BAJ 2740 was below the limit of quantification since it was rapidly cleaved by esterases in plasma and liver to the metabolite BAJ 2510. No other metabolites were identified. Week 20 high dose group mean concentrations of metabolite BAJ 2510 in plasma were 24.8, 17.6, 19.1, 26.7, and 32.4 nmol/mL for males and 26.8, 15.9, 15.8, 25.0, and 28.1 nmol/mL in females at 0, 2, 4, 7, and 24 hours after feeding respectively. BAJ 2510 was also quantified in urine samples taken from 3 female and 1 male high dose (600 ppm) dogs at week 28. One hour after receiving treated diet, dogs were placed in metabolism cages for 5 hours. Urine volumes were 74, 281, and 305 mL in females and 18.6 mL in the male. BAJ 2510 concentrations in urine were 0.46, 0.16, and 0.12 umol/mL in females and 0.05 umol/mL in the male respectively.

Wikipedia

Spirodiclofen

Biological Half Life

The half life of spirodiclofen was investigated using spiked rat plasma; it was estimated to be about 15 minutes.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... Plasma radioactivity typically dropped about 10-fold in all groups between 8 hr and 24 hr after dosing (plasma phase 1 elimination t 1/2 values were 2.4 hr to 4.2 hr). This is consistent with swift clearance from organs and tissues as previously reported. ...

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides, Insecticides

Methods of Manufacturing

Spirodiclofen is produced by intramolecular Dieckmann condensation of 2,4-dichlorophenylacetyl chloride with the acyl ester of 1-hydroxycyclohexanecarboxylic acid ethyl ester.

Analytic Laboratory Methods

Adequate enforcement methodology (a liquid chromatography (LC)/mass spectrometry (MS)/(MS) method) is available to enforce the tolerance expression.
Technical grade by RP HPLC; product by GC. Residues in soil and water by HPLC/MS/MS; in plants by GC/ECD and GC/MS.

Storage Conditions

Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers food, and feed. Store in original container and out of reach of children, preferably in a locked storage area. /Envidor 2 SC Miticide/
Recommended minimum transport/storage temperature: -10 °C (14 °F); Recommended maximum transport/storage temperature: 40 °C (104 °F). /Envidor 2 SC Miticide/

Stability Shelf Life

Hydrolysis DT50 119.6 days (pH 4), 51.2 days (pH 7), 2.5 days (pH 9) (all 20 °C).

Dates

Last modified: 09-12-2023
[1]. De Maeyer L, et al. The multiple target use of spirodiclofen (Envidor 240 SC) in IPM pomefruit in Belgium. Commun Agric Appl Biol Sci. 2009;74(1):225-232.

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